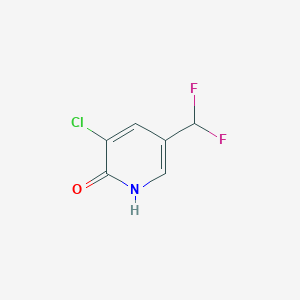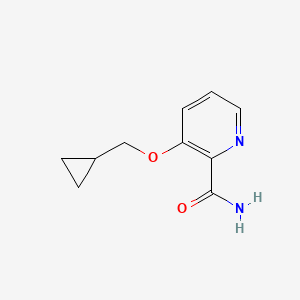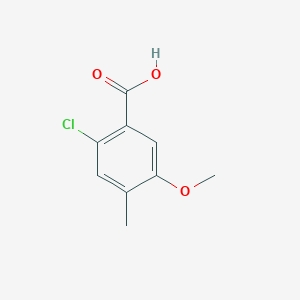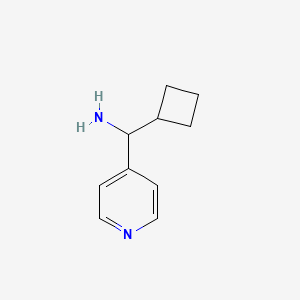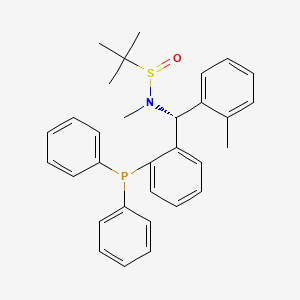
6-Bromo-n4-ethylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-n4-ethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12BrN3 and a molecular weight of 266.14 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 6-Bromo-n4-ethylquinoline-3,4-diamine typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
6-Bromo-n4-ethylquinoline-3,4-diamine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Bromo-n4-ethylquinoline-3,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-n4-ethylquinoline-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
6-Bromo-n4-ethylquinoline-3,4-diamine can be compared with other quinoline derivatives, such as:
6-Bromoquinoline: Lacks the ethyl and diamine groups, making it less versatile in chemical reactions.
N4-Ethylquinoline-3,4-diamine:
Quinoline-3,4-diamine: Lacks both the bromine and ethyl groups, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
6-bromo-4-N-ethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12BrN3/c1-2-14-11-8-5-7(12)3-4-10(8)15-6-9(11)13/h3-6H,2,13H2,1H3,(H,14,15) |
InChI Key |
MMUATDKIOICYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=C(C=CC2=NC=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


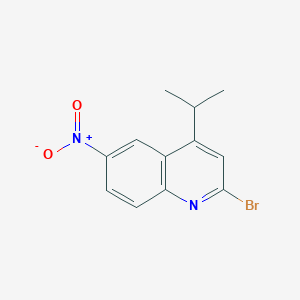
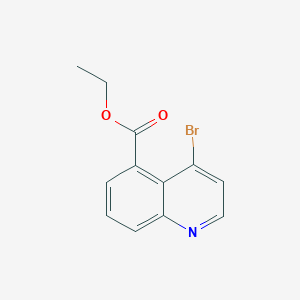
![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)


![1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid](/img/structure/B13653931.png)
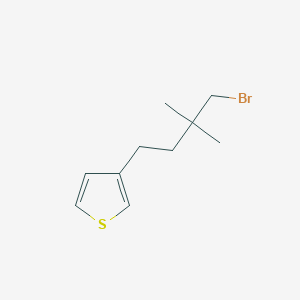
![1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13653946.png)
